molecular formula C12H11N3O3 B3016309 N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide CAS No. 862829-13-8

N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide

Cat. No. B3016309
CAS RN: 862829-13-8
M. Wt: 245.238
InChI Key: NBLHUGQFSMLVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various carboxamide compounds with similar structural motifs and functionalities. These compounds are of significant interest due to their potential applications in materials science and medicinal chemistry, as evidenced by the synthesis and study of related compounds such as aromatic polyamides containing oxazole structures , N-arylthiazole-5-carboxamides , and various indazole carboxamides with antimicrobial and antitumor activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of nitrogen-rich energetic compounds and various indazole carboxamides involves condensation reactions, cyclizations, and functional group transformations. These methods highlight the versatility of carboxamide chemistry and the ability to introduce various substituents to tailor the properties of the final compounds.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using techniques such as single-crystal X-ray diffraction . These analyses reveal the geometric parameters of the molecules, including bond lengths and angles, which are crucial for understanding their reactivity and interactions. The crystallographic data also provide insights into the solid-state packing of these molecules, which can influence their physical properties and biological activities.

Chemical Reactions Analysis

The chemical reactivity of carboxamide compounds is influenced by the presence of functional groups and the overall molecular structure. While the specific reactions of "this compound" are not detailed in the provided papers, related compounds have been shown to participate in various chemical transformations, including nucleophilic substitutions and condensation reactions . These reactions are essential for the synthesis of complex molecules with potential applications in drug discovery and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide compounds are determined by their molecular structures. The papers describe properties such as thermal stability , solubility , and photophysical properties . For example, the thermal stability of energetic compounds is assessed using differential scanning calorimetry (DSC) , while the solubility of polyamides is improved by introducing oxazole units . These properties are critical for the practical application of these compounds in various fields.

Scientific Research Applications

Synthesis and Applications in Chemistry

  • Copper-Catalyzed Synthesis of Oxazoles : A study by Kumar et al. (2012) describes an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, which involves copper-catalyzed cyclization of β-(methylthio)enamides. This method introduces various functionalities like ester, carboxamide, or acyl groups into the oxazole products (Kumar, Saraiah, Misra, & Ila, 2012).

  • Synthesis of Novel Antimicrobial Agents : A 2021 study by Pokhodylo et al. synthesized novel 1H-1,2,3-triazole-4-carboxamides, demonstrating significant antimicrobial activities against both bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).

  • Synthesis of Aromatic Polyamides : Akutsu et al. (1998) synthesized novel aromatic polyamides containing 2-methyl-4,5-oxazolediyl structures. These polyamides displayed high thermal properties and good solubility, suggesting their potential use in advanced material applications (Akutsu, Inoki, Sunouchi, Sugama, Kasashima, Naruchi, & Miura, 1998).

Antitumor and Antiviral Research

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets, including enzymes and receptors, to exert their effects .

Mode of Action

The exact mode of action of N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide is not well-documented. The compound likely interacts with its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions and resulting changes .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have been found to induce various molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors include temperature, pH, and the presence of other substances .

Future Directions

The future directions for research on “N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide” would depend on its properties and potential applications. If it has interesting biological activity, it might be studied as a potential drug . If it has unique chemical properties, it might be studied for its potential uses in chemical synthesis .

properties

IUPAC Name

N-(4-carbamoylphenyl)-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7-10(18-6-14-7)12(17)15-9-4-2-8(3-5-9)11(13)16/h2-6H,1H3,(H2,13,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLHUGQFSMLVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.